

Lasiokaurinin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lasiokaurinin*

Cat. No.: *B15596705*

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An In-depth Overview of the Physical, Chemical, and Biological Properties of a Promising ent-Kaurane Diterpenoid

Introduction

Lasiokaurinin is a naturally occurring ent-kaurane diterpenoid isolated from plants of the *Isodon* genus, notably *Isodon rubescens*. Diterpenoids from this class have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Lasiokaurinin**, with a particular focus on its anticancer potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. While some data for **Lasiokaurinin** is available, further experimental determination of certain properties is warranted for a complete profile.

General Properties

Property	Value	Source
Chemical Name	(1 α ,6 β ,7 α ,14R,16R)-1-acetoxy-7,20-epoxy-6,7,14-trihydroxy-17-methoxykaur-16-en-15-one	
CAS Number	52554-74-2	[1]
Molecular Formula	C ₂₃ H ₃₄ O ₈	[1]
Molecular Weight	438.51 g/mol	[1]
Appearance	Powder	[1]
Purity	95-98% (HPLC)	[1]
Storage Conditions	-20°C, sealed, in a ventilated, dry environment	[1]

Solubility and Melting Point

Specific quantitative data for the solubility of **Lasiokaurinin** in various solvents and its precise melting point are not readily available in the current literature. As a diterpenoid with several hydroxyl groups and an acetate moiety, it is expected to exhibit moderate polarity. Its solubility is likely to be higher in polar organic solvents such as methanol, ethanol, and DMSO, with limited solubility in water and nonpolar solvents like hexane. The melting point of crystalline **Lasiokaurinin** would be a key indicator of its purity.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **Lasiokaurinin**. While specific spectra are not publicly available, the following sections describe the expected features based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The ¹H NMR spectrum of **Lasiokaurinin** is expected to be complex due to the presence of 34 protons in a rigid tetracyclic system. Key signals would include:

- Singlets corresponding to the methyl protons of the acetate group and the methoxy group.
- Multiple multiplets in the aliphatic region corresponding to the methylene and methine protons of the kaurane skeleton.
- Signals for the protons on the exocyclic double bond.
- Downfield signals for the protons attached to carbons bearing hydroxyl and ether functionalities.
- ^{13}C NMR: The ^{13}C NMR spectrum should display 23 distinct signals corresponding to each carbon atom in the molecule. Characteristic signals would include:
 - A signal for the carbonyl carbon of the ketone group.
 - A signal for the carbonyl carbon of the acetate group.
 - Signals for the two carbons of the exocyclic double bond.
 - Signals for the carbon of the methoxy group and the methyl carbon of the acetate group.
 - Multiple signals in the aliphatic region for the carbons of the kaurane framework.
 - Signals for carbons attached to hydroxyl and ether oxygen atoms.

Infrared (IR) Spectroscopy

The IR spectrum of **Lasiokaurinin** would exhibit characteristic absorption bands corresponding to its functional groups:

Functional Group	Expected Absorption Range (cm ⁻¹)
O-H (hydroxyl)	3500-3200 (broad)
C-H (alkane)	3000-2850
C=O (ketone)	~1715
C=O (ester)	~1735
C=C (alkene)	~1640
C-O (ether, ester, alcohol)	1300-1000

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of **Lasiokaurinin**. The high-resolution mass spectrum should show a molecular ion peak $[M+H]^+$ or $[M+Na]^+$ corresponding to the exact mass of the molecule (C₂₃H₃₄O₈). The fragmentation pattern would provide valuable structural information, with characteristic losses of water, acetic acid, and fragments of the kaurane skeleton.

Biological Activity and Mechanism of Action

Lasiokaurinin has demonstrated significant potential as an anticancer agent, primarily through the induction of cell cycle arrest and apoptosis.

Cytotoxicity

While a comprehensive panel of IC₅₀ values against a wide range of cancer cell lines is not yet published, studies have shown that **Lasiokaurinin** exhibits cytotoxic effects against breast cancer cells. The IC₅₀ values are crucial for determining the potency and selectivity of the compound.

Induction of G2/M Cell Cycle Arrest and Apoptosis

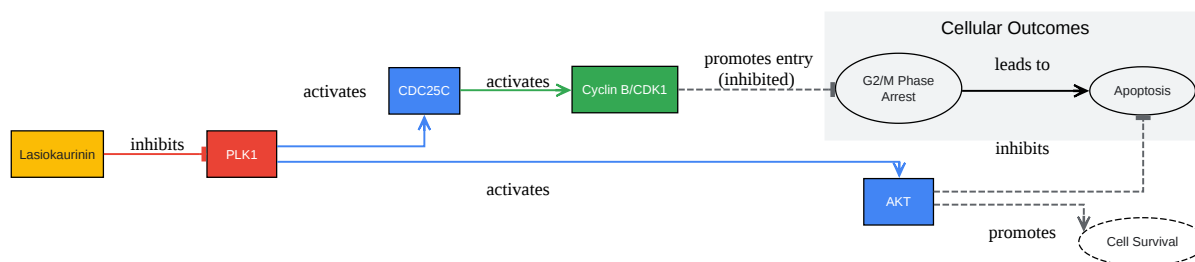
The primary mechanism of action of **Lasiokaurinin** in cancer cells is the induction of cell cycle arrest at the G2/M phase, which subsequently leads to apoptosis (programmed cell death). This has been demonstrated in breast cancer cell lines.

Signaling Pathways

Lasiokaurinin exerts its effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis. The primary target identified is the Polo-like kinase 1 (PLK1) signaling pathway.

- **Downregulation of the PLK1 Pathway:** **Lasiokaurinin** has been shown to downregulate the expression of PLK1. PLK1 is a serine/threonine kinase that plays a crucial role in the G2/M transition, mitotic spindle formation, and cytokinesis. Its overexpression is common in many cancers, making it an attractive therapeutic target.
- **Impact on Downstream Effectors:** By inhibiting PLK1, **Lasiokaurinin** affects its downstream targets, including:
 - **CDC25C:** PLK1 normally activates CDC25C, a phosphatase that dephosphorylates and activates the Cyclin B/CDK1 complex, a key driver of mitotic entry. Inhibition of PLK1 leads to reduced activation of CDC25C, preventing the cell from entering mitosis and causing G2/M arrest.
 - **AKT:** The PI3K/AKT pathway is a critical cell survival pathway that is often hyperactivated in cancer. There is evidence of crosstalk between the PLK1 and AKT pathways. Downregulation of PLK1 by **Lasiokaurinin** may also lead to the inhibition of AKT signaling, further promoting apoptosis.

The following diagram illustrates the proposed signaling pathway affected by **Lasiokaurinin**:



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Proposed signaling pathway of **Lasiokaurinin**.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the scientific investigation of **Lasiokaurinin**. The following sections provide generalized methodologies that can be adapted for specific experimental needs.

Extraction and Isolation of Lasiokaurinin from *Isodon rubescens*

The following is a general procedure for the extraction and isolation of ent-kaurane diterpenoids from *Isodon* species, which can be optimized for **Lasiokaurinin**.^{[2][3][4]}

Materials:

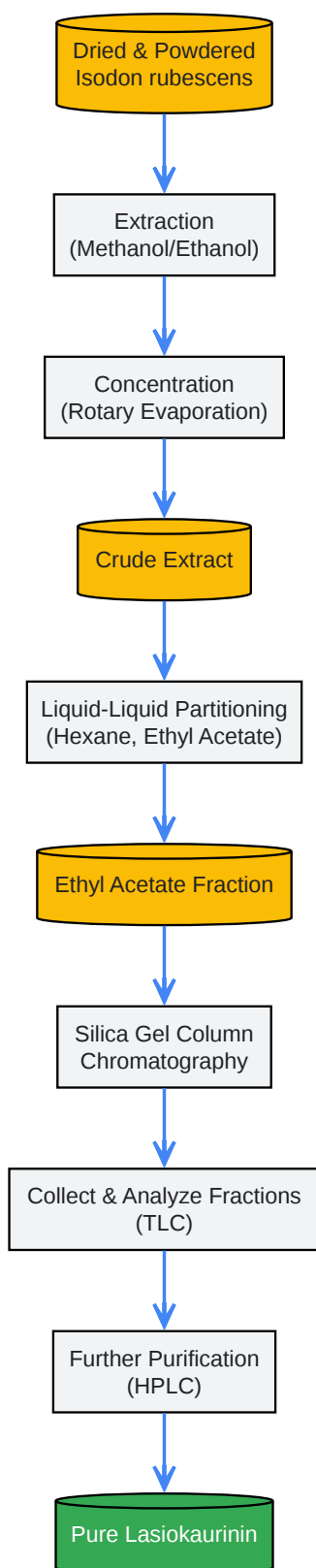
- Dried and powdered aerial parts of *Isodon rubescens*
- Methanol or ethanol (95%)
- n-Hexane
- Ethyl acetate

- Silica gel for column chromatography
- Solvents for column chromatography (e.g., hexane-ethyl acetate gradients)
- High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Protocol:

- Extraction: Macerate the powdered plant material with 95% methanol or ethanol at room temperature for an extended period (e.g., 3 x 24 hours), or perform Soxhlet extraction for a more exhaustive extraction.
- Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
- Partitioning: Suspend the crude extract in water and partition successively with n-hexane and then ethyl acetate. The diterpenoids are typically enriched in the ethyl acetate fraction.
- Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography. Elute with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
- Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing compounds with similar TLC profiles.
- Purification: Further purify the **Lasiokaurinin**-containing fractions using repeated column chromatography or preparative HPLC to obtain the pure compound.
- Structure Elucidation: Confirm the identity and purity of the isolated **Lasiokaurinin** using spectroscopic methods (NMR, MS, IR).

The following diagram outlines the general workflow for the extraction and isolation of **Lasiokaurinin**:



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Extraction and isolation workflow for **Lasiokaurinin**.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.^{[2][5][6][7][8]}

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- 96-well plates
- **Lasiokaurinin** stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **Lasiokaurinin** (typically in a serial dilution). Include a vehicle control (DMSO) and an untreated control.
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of **Lasiokaurinin** that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Cancer cell lines
- **Lasiokaurinin**
- Annexin V-FITC (or another fluorochrome)
- Propidium Iodide (PI)
- Binding Buffer
- Flow cytometer

Protocol:

- **Cell Treatment:** Treat cells with **Lasiokaurinin** at the desired concentration and for the desired time. Include appropriate controls.
- **Cell Harvesting:** Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
- **Resuspension:** Resuspend the cells in Binding Buffer.
- **Staining:** Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

- Analysis: Analyze the stained cells by flow cytometry.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive (less common).

Western Blot Analysis

Western blotting is used to detect changes in the protein expression levels of the PLK1 signaling pathway components.

Materials:

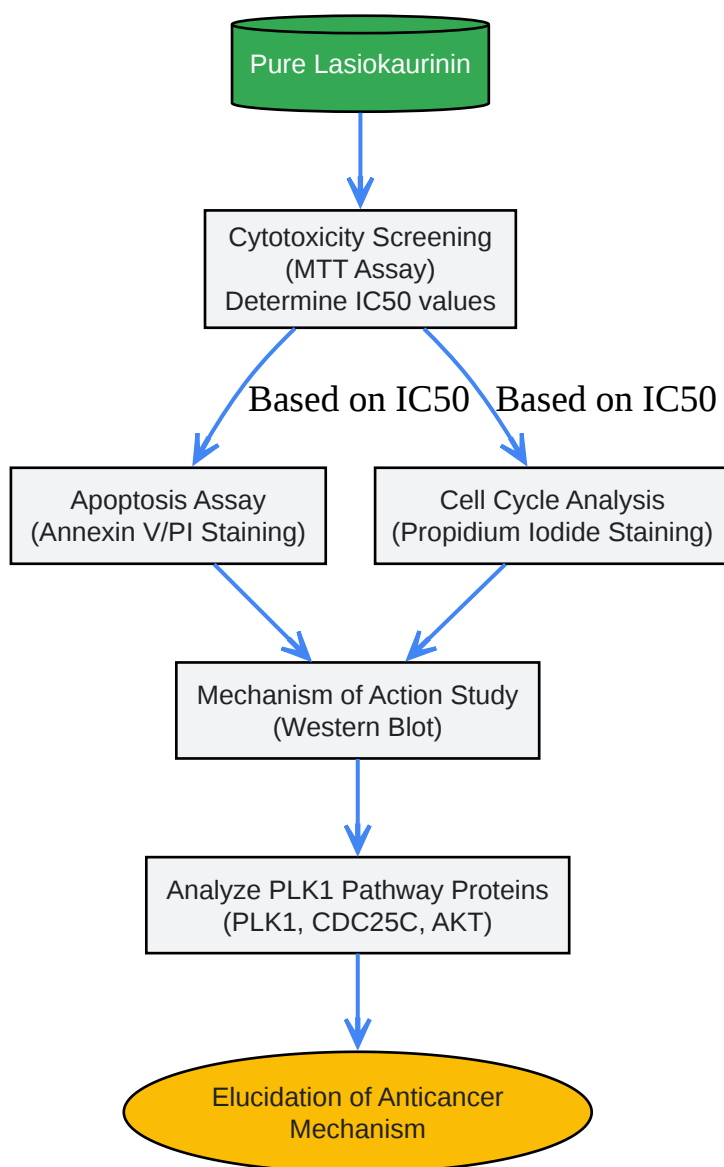
- Treated and untreated cell lysates
- SDS-PAGE gels
- Transfer apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-PLK1, anti-CDC25C, anti-phospho-CDC25C, anti-AKT, anti-phospho-AKT, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

- SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
- Transfer: Transfer the separated proteins to a membrane.
- Blocking: Block the membrane to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β -actin) to determine the relative changes in protein expression.

The following diagram provides a logical workflow for the biological evaluation of **Lasiokaurinin**:



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- To cite this document: BenchChem. [Lasiokaurinin: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15596705#physical-and-chemical-properties-of-lasiokaurinin>]

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